molecular formula C8H8BrFO B1333660 2-Fluoro-6-methoxybenzyl bromide CAS No. 500912-17-4

2-Fluoro-6-methoxybenzyl bromide

Cat. No.: B1333660
CAS No.: 500912-17-4
M. Wt: 219.05 g/mol
InChI Key: PVKFBCBTHHTDEX-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzyl bromide is an organic compound with the molecular formula C8H8BrFO. It is a fluorinated benzyl bromide derivative, characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 6-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and functional group compatibility .

Safety and Hazards

2-Fluoro-6-methoxybenzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this chemical .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-methoxybenzyl bromide can be synthesized through various methods. One common approach involves the bromination of 2-fluoro-6-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis, making it suitable for large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methoxybenzyl bromide is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluorine and methoxy groups can enhance its utility in various synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFBCBTHHTDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381385
Record name 2-Fluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-17-4
Record name 2-Fluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-fluoro-3-methoxybenzene
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